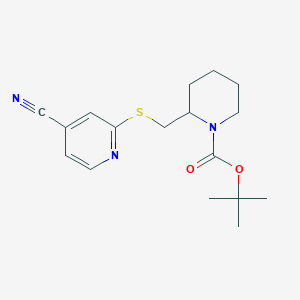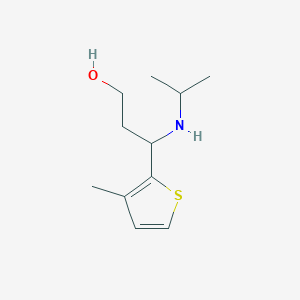
3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain. The presence of the thiophene ring adds to the compound’s complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Isopropylamino Group: This step can be achieved through nucleophilic substitution reactions where an isopropylamine is introduced to a suitable precursor.
Formation of the Amino Alcohol:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving amino alcohols.
Medicine: Possible applications in drug development, particularly for compounds targeting specific receptors or enzymes.
Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or other biochemical interactions. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Isopropylamino)-3-phenylpropan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Methylamino)-3-(3-methylthiophen-2-yl)propan-1-ol: Similar structure but with a methylamino group instead of an isopropylamino group.
Uniqueness
The presence of the thiophene ring in 3-(Isopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol may confer unique electronic properties and reactivity compared to similar compounds with different aromatic rings
Propriétés
Formule moléculaire |
C11H19NOS |
|---|---|
Poids moléculaire |
213.34 g/mol |
Nom IUPAC |
3-(3-methylthiophen-2-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-8(2)12-10(4-6-13)11-9(3)5-7-14-11/h5,7-8,10,12-13H,4,6H2,1-3H3 |
Clé InChI |
BUEJCKUSODTNLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(CCO)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





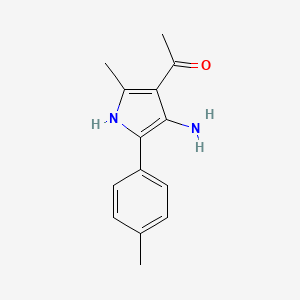
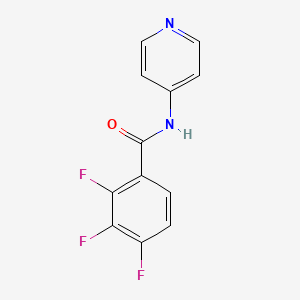




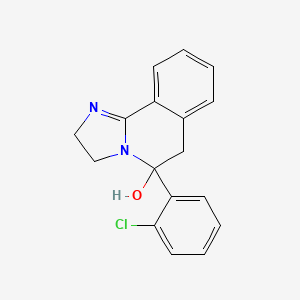
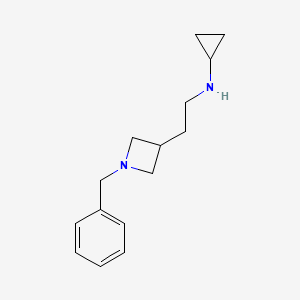
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
